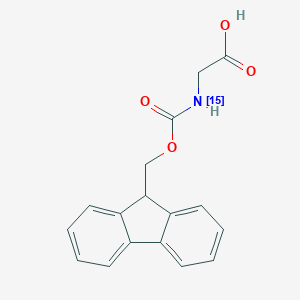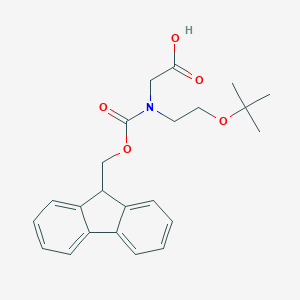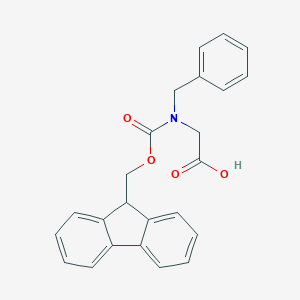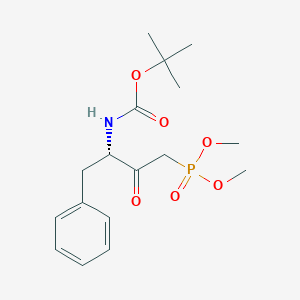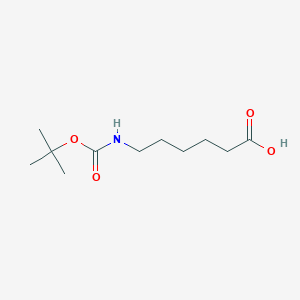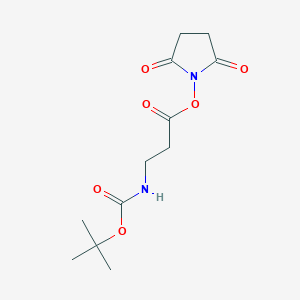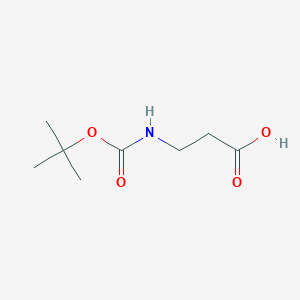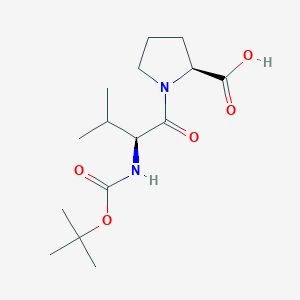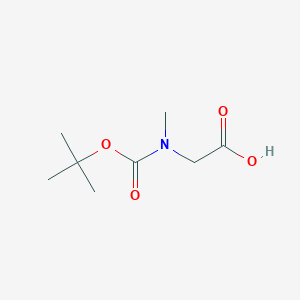
Boc-Sar-OH
Overview
Description
Boc-Sar-OH is an organic compound commonly used in organic synthesis. It is a derivative of glycine, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often utilized in peptide synthesis and other chemical reactions due to its stability and reactivity.
Mechanism of Action
Boc-Sar-OH, also known as Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, N-Boc-sarcosine, Boc-sarcosine, or Boc-N-methylglycine, is a derivative of the non-essential amino acid glycine . This compound has a variety of applications in organic synthesis and medicinal chemistry .
Mode of Action
It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Analysis
Biochemical Properties
Boc-Sar-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. For instance, this compound is used as a substrate in solid-phase peptide synthesis, where it is coupled with other amino acids to form peptide chains. The compound interacts with enzymes such as peptidyl transferases, which facilitate the formation of peptide bonds .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the expression of genes involved in protein synthesis and degradation. It has been observed to modulate the activity of signaling pathways that regulate cell growth and differentiation. Additionally, this compound can impact cellular metabolism by influencing the availability of amino acids for protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. This compound acts as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. It binds to the amino group of glycine, forming a stable compound that can be incorporated into peptide chains. The compound can also inhibit or activate enzymes involved in peptide bond formation, depending on the specific reaction conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to high temperatures or acidic conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in gene expression and protein synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance protein synthesis and promote cell growth. At high doses, it can have toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as peptidyl transferases and proteases, which are involved in the synthesis and degradation of peptides. This compound can also affect metabolic flux by altering the availability of amino acids for protein synthesis. Additionally, it can influence metabolite levels by modulating the activity of enzymes involved in amino acid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via amino acid transporters and distributed to different cellular compartments. This compound can also bind to proteins and other biomolecules, affecting its localization and accumulation within cells. The compound’s transport and distribution are influenced by factors such as its chemical structure and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. This compound can be localized to specific compartments or organelles within cells, such as the endoplasmic reticulum or mitochondria. This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its specific site of action. The compound’s activity and function can be influenced by its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-Sar-OH typically involves the reaction of Boc-glycine with methanol. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The specific preparation method can be found in organic synthesis literature or laboratory manuals .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-Sar-OH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different derivatives.
Substitution: The Boc protecting group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Boc-Sar-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a protecting group in organic synthesis.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of various chemical intermediates and fine chemicals
Comparison with Similar Compounds
Similar Compounds
N-[(1,1-Dimethylethoxy)carbonyl]glycine Methyl Ester: Similar in structure but with a methyl ester group.
Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester: Contains a thio-L-phenylalanyl group.
Uniqueness
Boc-Sar-OH is unique due to its specific structure and reactivity. The presence of the Boc protecting group makes it particularly useful in peptide synthesis and other organic reactions, providing stability and ease of removal under controlled conditions .
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9(4)5-6(10)11/h5H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXIMPFOTQVOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065603 | |
| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13734-36-6 | |
| Record name | [(tert-Butoxycarbonyl)(methyl)amino]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-((1,1-dimethylethoxy)carbonyl)-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,1-dimethylethoxy)carbonyl]sarcosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q1: What is the role of Boc-Sarcosine in carbohydrate synthesis, and how does it differ from other protecting groups?
A1: Boc-Sarcosine was investigated as part of a "uni-chemo protection" (UCP) strategy for carbohydrate synthesis. [] Unlike traditional protecting groups that are often identical, the UCP approach utilizes a polymerized amino acid derivative, where each hydroxyl group on the sugar is protected by a UCP group with a distinct degree of polymerization. This allows for the selective removal of individual protecting groups through iterative Edman degradation cycles, enabling sequential glycosylation reactions. While Boc-Sarcosine initially showed promise, issues with stability and reactivity led to the selection of N-α-1-ethylpropylglycine as a more suitable UCP group for the synthesis of sialyl-T antigen analogues. []
Q2: Are there any advantages to using Boc-Sarcosine in solid-phase synthesis compared to solution-phase?
A2: While the provided research highlights the successful application of the UCP strategy in both solution and solid-phase synthesis of carbohydrates, it doesn't directly compare the advantages of using Boc-Sarcosine in one method over the other. [] The study primarily focuses on demonstrating the feasibility of solid-phase synthesis using polystyrene beads, a novel linker (2-{4-(hydroxymethyl)benzamido}acetic acid, HMBA-Gly), and the chosen UCP group (N-α-1-ethylpropylglycine). [] Future research could explore potential benefits of different amino acid-based protecting groups, including Boc-Sarcosine, in solid-phase carbohydrate synthesis.
Q3: Beyond carbohydrate synthesis, are there other applications where Boc-Sarcosine is employed?
A3: Although the provided research focuses on carbohydrate synthesis, Boc-Sarcosine finds use in other areas of organic chemistry. One example is its application in the preparation of [N-methyl-N-3-((tert-butoxycarbonyl methyl amino) acetoxy methyl) pyridine-2-yl] carbamate-1-ethyl chloride. [] This process involves reacting 2-(N-methyl amino)-3-hydroxymethyl pyridine with Boc-Sarcosine at low temperatures followed by reaction with 1-chloroethyl chloroformate. [] This highlights the versatility of Boc-Sarcosine as a building block in synthesizing diverse chemical compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
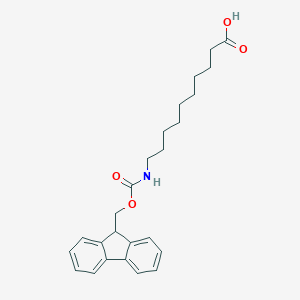

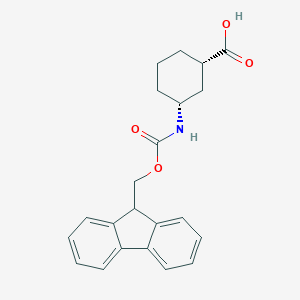
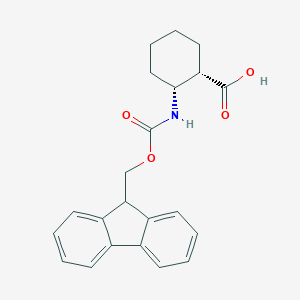
![Fmoc-[D]Gly-OH](/img/structure/B558005.png)
